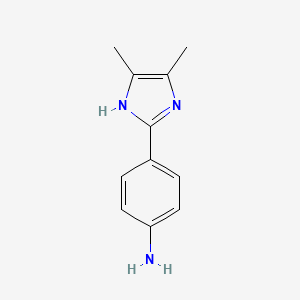

4-(4,5-dimethyl-1H-imidazol-2-yl)aniline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(4,5-dimethyl-1H-imidazol-2-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-7-8(2)14-11(13-7)9-3-5-10(12)6-4-9/h3-6H,12H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYWMECFHNMIGEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N1)C2=CC=C(C=C2)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937660-36-1 | |

| Record name | 4-(4,5-dimethyl-1H-imidazol-2-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 4,5 Dimethyl 1h Imidazol 2 Yl Aniline and Its Derivatives

Strategic Approaches to the Imidazole (B134444) Core Synthesis

The formation of the 4,5-dimethylimidazole scaffold is a critical step, achievable through various modern synthetic protocols. These include multicomponent reactions, classical cyclocondensations, and transition metal-catalyzed methods, each offering distinct advantages in terms of efficiency, regioselectivity, and substrate scope.

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials. bohrium.com For the synthesis of 4,5-disubstituted imidazoles, the Radziszewski and Debus syntheses provide a classical foundation. pharmaguideline.com Modern variations often employ a 1,2-dicarbonyl compound, an aldehyde, an amine, and an ammonium (B1175870) salt, using various catalysts to improve yields and reaction conditions. rsc.orgnih.gov

To achieve the specific 4,5-dimethyl substitution pattern, 2,3-butanedione (B143835) (diacetyl) serves as the ideal 1,2-dicarbonyl precursor. The general MCR involves the condensation of 2,3-butanedione, an appropriate aldehyde (such as 4-nitrobenzaldehyde (B150856) for a precursor to the target molecule), and a nitrogen source, typically ammonium acetate (B1210297). rsc.orgscirp.org The use of catalysts is crucial for driving these reactions to completion under mild conditions.

Recent research has explored a variety of catalytic systems to facilitate this transformation. For instance, a magnetic nanoparticle-supported Lewis acidic deep eutectic solvent (LADES@MNP) has been shown to be a highly efficient and recyclable catalyst for the one-pot, solvent-free synthesis of 2,4,5-trisubstituted imidazoles. nih.gov Similarly, fluoroboric acid supported on silica (B1680970) (HBF₄–SiO₂) has demonstrated excellent catalytic activity in three-component reactions to yield these imidazole derivatives. rsc.org These modern catalytic approaches offer green chemistry benefits, such as solvent-free conditions, high atom economy, and catalyst recyclability. rsc.orgnih.gov

Table 1: Catalysts in Multicomponent Synthesis of Substituted Imidazoles

| Catalyst System | Reactants | Key Features | Reference |

|---|---|---|---|

| HBF₄–SiO₂ | 1,2-Diketone, Aldehyde, Ammonium Acetate | Stand-out catalyst for both 3-MCR and 4-MCR processes; recyclable. | rsc.org |

| LADES@MNP | Benzil, Aldehyde, Ammonium Acetate | Solvent-free sonication; good to excellent yields; catalyst is magnetically separable and recyclable. | nih.gov |

| Secondary Amine Based Ionic Liquid | 1,2-Diketone, Aldehyde, Primary Amine, NH₄OAc | Microwave-assisted; solvent-free; short reaction times and high yields. | scirp.org |

| Zn(BF₄)₂ | 1,2-Diketone, Aldehyde, Amine, NH₄OAc | High selectivity for tetrasubstituted imidazoles in 4-MCR. | rsc.org |

Cyclocondensation reactions represent a fundamental and widely used approach for constructing the imidazole ring. These methods typically involve the reaction of a compound containing a dicarbonyl or equivalent functional group with a source of ammonia (B1221849) or an amine. pharmaguideline.comyoutube.com

A primary route to the 4,5-dimethylimidazole core involves the condensation of 2,3-butanedione with an aldehyde and ammonia, a direct application of the Radziszewski synthesis. pharmaguideline.com An alternative and common strategy utilizes α-haloketones as precursors. For example, the condensation of an α-aminoketone (derived from an α-haloketone) with a suitable C1 precursor can yield the imidazole ring. The Wallach synthesis, starting from N,N'-disubstituted oxamides, provides another pathway, though it typically yields chloro-substituted imidazoles. pharmaguideline.com

More contemporary methods focus on improving reaction conditions and yields. Heating an α-hydroxyketone, such as acetoin, with an aldehyde and an excess of ammonia under pressure is an effective method. youtube.com The choice of solvent and base is critical, as alkaline conditions generally favor imidazole formation over oxazole (B20620) byproducts, which can sometimes be an issue. youtube.com For instance, conducting the cyclocondensation in aqueous THF can improve the solubility of salt-based reactants and lead to higher yields of the desired imidazole. youtube.com

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including imidazoles, by enabling novel bond formations and functionalizations under mild conditions. beilstein-journals.orgnih.gov These methods include direct cyclizations to form the imidazole ring and cross-coupling reactions to modify a pre-existing imidazole scaffold. nih.govacs.org

Catalytic Cyclizations: Copper and rhodium catalysts are particularly prominent in the synthesis of the imidazole core.

Copper-catalyzed reactions: Copper salts can catalyze the oxidative diamination of terminal alkynes with amidines, using oxygen as the oxidant, to form 1,2,4-trisubstituted imidazoles. chim.it Another copper-catalyzed approach involves the reaction of N-alkyl enamines with (diacetoxyiodo)benzene (B116549) and TMSN₃, which proceeds through a domino azidation and intramolecular C(sp³)-H amination sequence. organic-chemistry.org

Rhodium-catalyzed reactions: Rhodium(II) catalysts facilitate the reaction of stable 1-sulfonyl triazoles with nitriles to produce imidazoles in good to excellent yields via rhodium iminocarbenoid intermediates. organic-chemistry.org

Cross-Coupling Methods: Palladium and nickel catalysts are workhorses for C-C and C-N bond-forming cross-coupling reactions, allowing for the late-stage functionalization of a pre-formed imidazole ring.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for creating carbon-carbon bonds. It can be used to couple a halo-imidazole (e.g., 2-bromo-4,5-dimethylimidazole) with an arylboronic acid (e.g., 4-aminophenylboronic acid or its protected equivalent) to install the aniline (B41778) moiety. acs.orgrsc.org The reaction conditions are often mild and tolerate a wide range of functional groups. acs.org

Nickel-catalyzed couplings: Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium. rsc.org It is particularly effective for coupling challenging electrophiles like aryl ethers, carbamates, and phosphates, expanding the range of possible starting materials for imidazole functionalization. rsc.org

Table 2: Examples of Transition Metal-Catalyzed Imidazole Syntheses

| Metal Catalyst | Reaction Type | Description | Reference |

|---|---|---|---|

| Copper (CuI) | Oxidative Cyclization | Catalyzes the reaction of terminal alkynes and amidines to form trisubstituted imidazoles. | chim.it |

| Rhodium (Rh₂(OAc)₄) | [3+2] Cycloaddition | Reacts 1-sulfonyl triazoles with nitriles to give imidazoles. | organic-chemistry.org |

| Palladium (Pd(OAc)₂) | Suzuki-Miyaura Coupling | Couples haloimidazoles with arylboronic acids for C-C bond formation. | acs.org |

| Nickel (NiCl₂(dppp)) | Suzuki-Miyaura Coupling | An efficient and cost-effective alternative to palladium for cross-coupling reactions. | rsc.org |

Selective Functionalization and Aniline Introduction

Once the 4,5-dimethylimidazole core is established, the final key step is the introduction of the 4-aminophenyl (aniline) group at the 2-position. This can be achieved either by forming the C-N bond directly onto a precursor scaffold or by creating the amine functionality from a precursor group like a nitro group.

Direct amination strategies typically involve transition metal-catalyzed C-N cross-coupling reactions. The Buchwald-Hartwig amination is a premier method for this transformation, allowing the formation of an aryl-amine bond from an aryl halide and an amine.

To synthesize 4-(4,5-dimethyl-1H-imidazol-2-yl)aniline using this approach, a suitable precursor would be 2-(4-halophenyl)-4,5-dimethyl-1H-imidazole (where the halogen is typically Br or I). This imidazole precursor can be synthesized via the MCR or cyclocondensation methods described previously, using the corresponding 4-halobenzaldehyde. The precursor is then reacted with an ammonia surrogate or a protected amine in the presence of a palladium or copper catalyst and a suitable ligand. While direct coupling with ammonia can be challenging, protected amines or ammonia equivalents are often used successfully.

An alternative and very common two-step strategy for introducing the aniline group involves the synthesis of a nitro-aromatic precursor followed by the chemical reduction of the nitro group. This pathway is often high-yielding and reliable.

Step 1: Synthesis of the Nitro Precursor: The intermediate, 4,5-dimethyl-2-(4-nitrophenyl)-1H-imidazole, is first synthesized. This is readily accomplished using the multicomponent reaction protocols outlined in section 2.1.1, by reacting 2,3-butanedione, 4-nitrobenzaldehyde, and ammonium acetate. rsc.orgnih.gov

Step 2: Reduction of the Nitro Group: The nitro group of 4,5-dimethyl-2-(4-nitrophenyl)-1H-imidazole is then reduced to the primary amine. This transformation can be achieved using a variety of standard reducing agents. The choice of reagent depends on factors like functional group tolerance, cost, and scale.

Table 3: Common Reagents for Nitro Group Reduction

| Reducing Agent | Typical Conditions | Notes |

|---|---|---|

| Tin(II) Chloride (SnCl₂) | HCl, Ethanol (B145695) | A classic and effective method for nitro group reduction. |

| Hydrogen Gas (H₂) with a Catalyst | Pd/C, PtO₂, or Raney Ni in Ethanol or Ethyl Acetate | A clean reaction where the only byproduct is water; requires hydrogenation equipment. |

| Iron (Fe) Powder | HCl or Acetic Acid in Ethanol/Water | An inexpensive and effective method often used in industrial-scale synthesis. |

| Sodium Dithionite (Na₂S₂O₄) | Aqueous Ammonia or Biphasic System | A mild reducing agent suitable for substrates with sensitive functional groups. |

This reductive pathway is often preferred due to the wide availability of nitroaromatic starting materials and the high efficiency and reliability of the nitro group reduction step.

Green Chemistry Principles and Sustainable Synthetic Approaches

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of imidazole derivatives, focusing on reducing waste, avoiding hazardous substances, and improving energy efficiency.

Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient construction of heterocyclic compounds, including imidazole derivatives. scilit.com This technique often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. niscpr.res.inresearchgate.netrasayanjournal.co.in The direct and uniform heating of the reaction mixture under microwave irradiation can significantly accelerate the rate of reaction. rsc.orgorientjchem.org

A notable green aspect of microwave-assisted synthesis is the ability to perform reactions under solvent-free conditions, which minimizes the use and disposal of volatile organic solvents. niscpr.res.inresearchgate.netrasayanjournal.co.in For instance, the one-pot condensation of a 1,2-diketone, an aromatic aldehyde, and ammonium acetate to form 2,4,5-triarylimidazoles can be efficiently carried out under solvent-free and catalyst-free conditions using microwave irradiation, with reaction times as short as 3-5 minutes and yielding excellent product yields (80-99%). researchgate.net In some protocols, a solid support like silica gel can be used to facilitate the reaction, which can also act as an acidic catalyst, particularly in dehydration steps. niscpr.res.in

Researchers have demonstrated the synthesis of a series of 2,4,5-triarylimidazoles in water, without any catalyst, under microwave irradiation. rsc.orgrsc.org This approach is highly efficient, with reactions completing within 10 minutes and providing analytically pure products in high yields (88-99%). rsc.org The use of water as a solvent is a significant step towards a more environmentally benign process. rsc.orgrsc.org

| Compound | Microwave Method Yield (%) | Conventional Method Yield (%) | Microwave Reaction Time (min) | Conventional Reaction Time (hr) |

|---|---|---|---|---|

| 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole | 85 | 60 | 12 | 8 |

| 2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole | 90 | 65 | 14 | 10 |

| 2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazole | 82 | 55 | 16 | 12 |

Ionic liquids (ILs) have gained considerable attention as green catalysts and solvents in organic synthesis due to their unique properties, such as low volatility, high thermal stability, and recyclability. tandfonline.comresearchgate.net In the context of imidazole synthesis, ionic liquids can act as efficient catalysts, often enabling reactions to proceed under milder conditions and with higher selectivity. tandfonline.comresearchgate.net

The synthesis of 2,4,5-trisubstituted imidazoles has been successfully achieved through a one-pot, three-component condensation of a 1,2-diketone, an aldehyde, and ammonium acetate using an ionic liquid as a catalyst. tandfonline.com For example, triethylammonium (B8662869) acetate (Et₃NH⁺OAc⁻) has been identified as a green and efficient catalyst for this transformation under solvent-free conditions. tandfonline.com The dicationic nature of some ionic liquids can also contribute to their enhanced catalytic activity compared to their monocationic counterparts. uniroma1.it

Furthermore, the use of imidazolium-based ionic liquids, such as 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([BMIM][BF4]), has been shown to effectively catalyze the synthesis of trisubstituted imidazole derivatives under both microwave and ultrasound irradiation, offering a green and efficient multicomponent condensation strategy. researchgate.net The reusability of the ionic liquid catalyst for several reaction cycles without a significant loss of activity is a key advantage of this approach. mdpi.com

| Catalyst | Yield (%) | Reaction Conditions |

|---|---|---|

| Et₃NH⁺OAc⁻ (TEAA) | 76 | Solvent-free, model reaction |

| Et₃NH⁺HCOO⁻ (TEAF) | 70 | Solvent-free, model reaction |

| Et₃NH⁺HSO₄⁻ (TEAS) | 72 | Solvent-free, model reaction |

| Et₃NH⁺HNO₃⁻ (TEAN) | 68 | Solvent-free, model reaction |

Chemo- and Regioselective Considerations in Synthetic Route Design

The synthesis of substituted imidazoles often presents challenges in controlling chemo- and regioselectivity, particularly when multiple reactive sites are present in the starting materials or intermediates. The design of synthetic routes for compounds like this compound must therefore carefully consider these factors to ensure the desired isomer is obtained as the major product.

Regioselectivity in imidazole synthesis is crucial for obtaining specific substitution patterns. For instance, the synthesis of 1,2,4-trisubstituted imidazoles can be achieved with high regioselectivity through a base-mediated domino reaction of an amidine scaffold with a phenacyl bromide, followed by in situ N-alkylation of the imidazole ring. tandfonline.comtandfonline.com The electronic nature of substituents can influence the regioselectivity of N-alkylation, with electron-donating groups facilitating the reaction. tandfonline.comtandfonline.com

A divergent and regioselective synthesis of 1,2,4- and 1,2,5-trisubstituted imidazoles has been developed based on the regiocontrolled N-alkylation of a common intermediate, 1-(N,N-dimethylsulfamoyl)-5-iodo-2-phenylthio-1H-imidazole. acs.org The choice of reaction conditions can direct the reaction towards the desired isomer. acs.org Similarly, a highly regioselective synthesis of 1,4-disubstituted imidazoles has been achieved through a protocol involving a double aminomethylenation of a glycine (B1666218) derivative followed by a transamination/cyclization cascade. rsc.org This method allows for the preparation of a diverse range of imidazoles with complete regioselectivity. rsc.org

Polymer-Supported Synthetic Strategies for Imidazole Derivatives

Polymer-supported synthesis has emerged as a valuable strategy for the preparation of imidazole derivatives, offering advantages such as ease of purification, the potential for automation, and catalyst recyclability. nih.gov This approach involves attaching a substrate or a reagent to a solid polymer support, carrying out the reaction sequence, and then cleaving the desired product from the support. nih.gov

Various polymer-supported catalysts, including inorganic and organic polymers, have been employed for the synthesis of imidazoles. nih.gov For example, a titanium-based solid silica-supported catalyst (TiCl₃-SiO₂) has been used for the green and sustainable one-pot multicomponent synthesis of 2,4,5-triaryl and 1,2,4,5-tetraryl imidazoles under solvent-free conditions. nih.gov This heterogeneous catalyst is recyclable and avoids contamination of the product with toxic metals. nih.gov

Sophisticated Structural Elucidation and Spectroscopic Characterization Techniques

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules like 4-(4,5-dimethyl-1H-imidazol-2-yl)aniline. By probing the magnetic properties of atomic nuclei—primarily ¹H, ¹³C, and ¹⁵N—NMR provides detailed information about the chemical environment of each atom within the molecule.

Analysis of one-dimensional NMR spectra allows for the initial assignment of the primary structure.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, characteristic signals are expected for the aromatic protons on the aniline (B41778) ring, the N-H protons of the aniline and imidazole (B134444) groups, and the methyl protons on the imidazole ring. The aromatic protons typically appear in the range of δ 6.5–7.5 ppm. The two methyl groups on the imidazole ring are expected to appear as a singlet around δ 2.2 ppm. The N-H proton of the imidazole and the -NH₂ protons of the aniline would likely appear as broad singlets that are exchangeable with D₂O.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would show distinct signals for the two methyl carbons, the four unique carbons of the aniline ring, and the three carbons of the imidazole ring. Aromatic and imidazole carbons typically resonate in the δ 110-150 ppm region.

¹⁵N NMR: Nitrogen-15 NMR is a powerful, albeit less common, technique for characterizing nitrogen-containing compounds. ipb.pt It can distinguish between the different nitrogen environments in this compound: the two distinct nitrogen atoms within the imidazole ring and the nitrogen atom of the aniline's amino group. rsc.orgresearchgate.net For instance, in related aziridine (B145994) structures, the ¹⁵N chemical shift is sensitive to substitution on the nitrogen atom. ipb.pt The ¹⁵N chemical shifts, often measured using techniques like ¹H-¹⁵N HMBC, provide unambiguous data on the electronic state of the nitrogen atoms. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Position | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| Aromatic CH | Aniline Ring | ~ 6.5 - 7.5 | ~ 114 - 148 |

| Methyl CH₃ | Imidazole Ring (C4, C5) | ~ 2.2 | ~ 10 - 15 |

| Imidazole NH | Imidazole Ring (N1/N3) | Broad, variable | N/A |

| Aniline NH₂ | Aniline Ring | Broad, variable | N/A |

| Quaternary C | Imidazole Ring (C2) | N/A | ~ 145 - 150 |

| Quaternary C | Imidazole Ring (C4, C5) | N/A | ~ 125 - 135 |

| Quaternary C | Aniline Ring (C-NH₂, C-Im) | N/A | ~ 120 - 148 |

Two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. It would be used to confirm the connectivity of the protons on the aniline ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons. It would definitively link the methyl proton signals to the methyl carbon signals and the aromatic proton signals to their respective carbon signals on the aniline ring.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range (2-3 bond) couplings between protons and carbons. It provides the key data to connect the different fragments of the molecule. For example, it would show correlations between the aniline protons and the imidazole C2 carbon, confirming the link between the two ring systems. It can also be used to correlate protons to nitrogen atoms in ¹H-¹⁵N HMBC experiments. ipb.ptrsc.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies atoms that are close in space, regardless of their bonding connectivity. It can be used to confirm stereochemical details and the spatial arrangement of the substituent groups.

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the exact molecular weight and, consequently, the elemental composition of a compound with high precision. For this compound, the molecular formula is C₁₁H₁₃N₃, with a calculated monoisotopic mass of 187.11095 Da. uni.luuni.lu HRMS analysis would verify this mass to within a few parts per million, providing strong evidence for the proposed molecular formula.

ESI and MALDI are soft ionization techniques that allow for the analysis of intact molecules with minimal fragmentation.

Electrospray Ionization (ESI): ESI is particularly well-suited for polar molecules like this compound. The analysis is typically performed by introducing a solution of the compound into the mass spectrometer. The molecule readily accepts a proton due to its basic nitrogen atoms, forming a pseudomolecular ion, [M+H]⁺, which would be observed at a mass-to-charge ratio (m/z) of approximately 188.11823. uni.luuni.lu Other adducts, such as the sodium adduct [M+Na]⁺ (m/z 210.10017), may also be detected. uni.luuni.lu

MALDI (Matrix-Assisted Laser Desorption/Ionization): MALDI is an alternative technique, primarily used for larger molecules or for solid-phase analysis. The analyte is co-crystallized with a matrix that absorbs laser energy, leading to gentle desorption and ionization of the molecule, which would also be detected as an [M+H]⁺ ion.

Table 2: Predicted HRMS Data for this compound

| Adduct | Molecular Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | C₁₁H₁₄N₃⁺ | 188.11823 uni.luuni.lu |

| [M+Na]⁺ | C₁₁H₁₃N₃Na⁺ | 210.10017 uni.luuni.lu |

| [M+K]⁺ | C₁₁H₁₃N₃K⁺ | 226.07411 uni.luuni.lu |

| [M-H]⁻ | C₁₁H₁₂N₃⁻ | 186.10367 uni.luuni.lu |

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting (FT-IR and Raman)

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a unique "fingerprint" and identify the functional groups present. For related benzimidazole (B57391) derivatives, IR spectra show characteristic bands for N-H stretching (around 3486 cm⁻¹), aromatic C-H stretching (3058-3111 cm⁻¹), and aromatic C=C stretching (1547-1602 cm⁻¹). ijrpc.com

Key expected vibrational bands for this compound include:

N-H Stretching: Bands in the 3300-3500 cm⁻¹ region corresponding to the amine (-NH₂) and imidazole (=N-H) groups.

C-H Stretching: Signals just above 3000 cm⁻¹ for the aromatic C-H bonds and just below 3000 cm⁻¹ for the aliphatic C-H bonds of the methyl groups.

C=N and C=C Stretching: A series of sharp absorptions in the 1500-1650 cm⁻¹ region, characteristic of the imidazole and aniline rings.

N-H Bending: A band typically observed around 1600 cm⁻¹ for the primary amine.

Table 3: Characteristic FT-IR / Raman Vibrational Frequencies

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3300 - 3500 | Stretching | N-H (Aniline and Imidazole) |

| 3000 - 3100 | Stretching | Aromatic C-H |

| 2850 - 3000 | Stretching | Aliphatic C-H (Methyl) |

| 1500 - 1650 | Stretching | C=N (Imidazole) and C=C (Aromatic) |

| 1580 - 1650 | Bending | N-H (Primary Amine) |

X-ray Diffraction Crystallography for Solid-State Molecular Architecture Analysis

Single-crystal X-ray diffraction provides the most definitive structural information by mapping the precise three-dimensional arrangement of atoms in the solid state. Although a specific crystal structure for this compound was not found in the search results, analysis of similar compounds demonstrates the power of this technique. For example, the crystal structure of 4-(4,5-diphenyl-1H-imidazol-2-yl)-N,N-dimethylaniline has been reported, revealing crucial details about its molecular conformation, including the dihedral angles between the imidazole and phenyl rings. nih.govresearchgate.net

If a suitable single crystal of this compound were analyzed, X-ray crystallography would unambiguously determine:

Precise bond lengths and angles for the entire molecule.

The planarity of the imidazole and aniline rings.

The dihedral angle between the planes of the two rings, which influences the degree of electronic conjugation.

Intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the aniline -NH₂ and imidazole N-H groups, which dictate the crystal packing.

Single-Crystal X-ray Diffraction Studies

Single-Crystal X-ray Diffraction (SCXRD) stands as the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While specific crystallographic data for this compound is not prominently available, extensive studies on closely related imidazole derivatives provide critical insights into the expected structural features.

Key structural features observed in these derivatives include intermolecular hydrogen bonds, such as N-H···N interactions involving the imidazole moieties, which organize the molecules into one-dimensional chains in the crystal lattice. nih.gov The analysis of a zinc complex of a related ligand, [2-(1H-benzimidazol-2-yl-κN3)aniline-κN]dichloridozinc(II), also confirms the non-coplanar nature of the benzimidazole and aniline groups, with a dihedral angle of 18.24 (8)°. nih.gov These studies collectively suggest that the molecular structure of this compound would exhibit a non-planar conformation with significant hydrogen bonding potential.

Table 1: Representative Crystallographic Data for a Derivative, 4-(4,5-Diphenyl-1H-imidazol-2-yl)-N,N-dimethylaniline

| Parameter | Value researchgate.netnih.gov |

|---|---|

| Chemical Formula | C₂₃H₂₁N₃ |

| Molecular Weight | 339.43 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 15.228 (4) |

| b (Å) | 15.215 (4) |

| c (Å) | 17.641 (4) |

| β (°) | 110.974 (4) |

| Volume (ų) | 3816.5 (17) |

| Z | 8 |

| Key Interactions | Intermolecular N-H···N hydrogen bonds forming chains. nih.gov |

Powder X-ray Diffraction Applications for Polymorph Analysis

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in pharmaceutical and materials science, as different polymorphs can exhibit distinct physical properties such as stability, solubility, and bioavailability. nih.gov Powder X-ray Diffraction (PXRD) is an essential technique for identifying and quantifying polymorphic forms in a bulk sample. nih.gov

A PXRD pattern, which plots diffracted X-ray intensity against the diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline phase. nih.gov The presence of different polymorphs in a sample would be indicated by the appearance of distinct sets of diffraction peaks. While specific PXRD studies dedicated to the polymorph screening of this compound are not detailed in the literature, the methodology is broadly applicable. For any given active pharmaceutical ingredient (API), developing a robust PXRD method is crucial for quality control. This involves identifying characteristic peaks for each polymorph and constructing calibration curves to quantify the amount of each form in a mixture, with detection limits often reaching below 1% (w/w). The technique is vital for ensuring the consistency and performance of the solid form of the compound throughout its lifecycle. nih.gov

Electronic Absorption and Emission Spectroscopy for Electronic Structure Probing

Spectroscopic techniques that probe the electronic transitions within a molecule, such as UV-Visible and fluorescence spectroscopy, are invaluable for understanding its electronic structure, photophysical properties, and interactions with its environment.

UV-Visible absorption spectroscopy measures the electronic transitions from the ground state to excited states, typically corresponding to π→π* and n→π* transitions in aromatic and heterocyclic compounds. The aniline and imidazole moieties in this compound are the primary chromophores. Aniline itself shows a primary absorption band around 230 nm and a secondary band around 280 nm, corresponding to π→π* transitions within the benzene (B151609) ring. nist.gov

The phenomenon of solvatochromism, where the position of an absorption band changes with the polarity of the solvent, provides insight into the electronic distribution in the ground and excited states. Studies on related imidazole derivatives frequently report positive solvatochromism, where the absorption maximum (λmax) shifts to a longer wavelength (a bathochromic or red shift) as the solvent polarity increases. nih.gov This behavior is characteristic of molecules where the excited state is more polar than the ground state. The stabilization of the more polar excited state by polar solvents lowers its energy, thus reducing the energy gap for the electronic transition. mdpi.com For example, studies on azo dyes derived from 4-(1H-benzo[d]imidazol-2-yl)aniline showed distinct solvatochromic shifts in their UV-Vis spectra when measured in various solvents. tubitak.gov.tr

Table 2: Illustrative Solvatochromic Shifts in UV-Vis Absorption for a Related Imidazole Derivative

| Solvent | Polarity (ET(30) kcal/mol) | Hypothetical λmax (nm) | Type of Shift |

|---|---|---|---|

| Cyclohexane | 30.9 | ~310 | Reference |

| Dichloromethane | 40.7 | ~318 | Bathochromic |

| Acetonitrile | 45.6 | ~325 | Bathochromic |

| Methanol | 55.4 | ~330 | Bathochromic |

Note: This table is illustrative of the general principle of positive solvatochromism based on data for related compounds.

Fluorescence spectroscopy provides information about the electronic structure of the first excited singlet state and its relaxation pathways. Many imidazole derivatives are known to be fluorescent, with their emission properties often being highly sensitive to their environment. This sensitivity makes them valuable as molecular probes and sensors. semanticscholar.org

Research on a series of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole (ADPI) derivatives demonstrated interesting solvatofluorochromic properties, where the color of the emitted light changes with solvent polarity. semanticscholar.org The emission spectra of these compounds show smooth profiles with maximum emission wavelengths ranging from 469 nm to 522 nm in dichloromethane. semanticscholar.org Furthermore, the amphoteric nature of the imidazole ring makes their fluorescence responsive to pH changes. nih.govrsc.org For instance, the fluorescence of ADPI derivatives was substantially quenched upon the addition of an acid like trifluoroacetic acid (TFA), indicating a strong interaction between the proton and the imidazole moiety. semanticscholar.org Such behavior is crucial for the development of chemosensors.

Phosphorescence, which involves emission from a triplet excited state, is generally less common for such organic molecules in fluid solution at room temperature due to efficient non-radiative decay processes but can sometimes be observed in rigid matrices or at low temperatures.

Table 3: Fluorescence Emission Data for Selected Imidazole Derivatives in Dichloromethane (CH₂Cl₂) semanticscholar.org

| Compound Derivative | Maximum Emission Wavelength (λem, nm) | Fluorescence Response |

|---|---|---|

| ADPI | 469 | Fluorescence quenched by ~93% with TFA. semanticscholar.org |

| ADPI with p-tolyl substituent | 472 | Exhibits solvatofluorochromism. semanticscholar.org |

| ADPI with p-anisyl substituent | 478 | Sensitive to solvent polarity. semanticscholar.org |

Mechanistic Investigations of Chemical Reactivity and Transformation Pathways

Reaction Kinetics and Thermodynamic Studies of Derivatization Processes

The derivatization of 4-(4,5-dimethyl-1H-imidazol-2-yl)aniline can proceed through several pathways, with kinetics and thermodynamics being key determinants of the product distribution. For instance, in reactions analogous to the derivatization of 4-(1H-benzo[d]imidazol-2-yl)aniline, the primary amine can react with electrophiles like maleic anhydride (B1165640). ijrpc.com This process would yield an α,β-unsaturated carboxylic acid. The kinetics of this initial acylation are typically fast, driven by the nucleophilicity of the aniline (B41778) nitrogen.

Subsequent transformations, such as intramolecular cyclization, are often the rate-determining steps. The cyclization of the intermediate carboxylic acid with reagents like hydrazine (B178648) hydrate (B1144303) involves a Michael addition followed by a cyclocondensation reaction. ijrpc.com Thermodynamic studies, often supported by computational methods like Density Functional Theory (DFT), can predict the stability of intermediates and products. orientjchem.org Calculations for analogous imidazole (B134444) derivatives have shown that negative values for Gibbs free energy (ΔG), standard enthalpy (ΔH), and internal thermal energy (ΔE) indicate a stable final structure. orientjchem.org

Table 1: Predicted Thermodynamic Parameters for a Hypothetical Derivatization Reaction

| Parameter | Predicted Value (kJ/mol) | Implication |

| ΔH (Enthalpy) | < 0 | Exothermic reaction, energetically favorable. |

| ΔS (Entropy) | Variable | Depends on the number of molecules in reactants vs. products. Cyclization often leads to a decrease. |

| ΔG (Gibbs Free Energy) | < 0 | Spontaneous reaction under standard conditions. |

| Ea (Activation Energy) | Moderate to High | Determines the reaction rate; may require heating or catalysis. |

Note: This interactive table provides predicted qualitative data for a hypothetical derivatization process based on principles from related studies.

Electron Transfer Mechanisms in Redox Reactions

The aniline portion of the molecule makes it a potent electron donor, susceptible to oxidation via single-electron transfer (SET) mechanisms. nih.gov In photoredox catalysis, for example, a visible-light-excited photocatalyst can oxidize the aniline to form a radical cation. This process, however, is often plagued by rapid back-electron transfer (BET), where the electron returns to the oxidized substrate from the reduced photocatalyst, stifling the desired reaction. nih.govacs.org

Strategies to overcome BET include using synergistic additives, such as an exogenous alkylamine, which can accelerate the deprotonation of the aniline radical cation to form a more stable α-anilinoalkyl radical, thus preventing the reverse electron transfer. nih.gov The redox potential of this compound is influenced by both the aniline and the imidazole rings; the electron-donating methyl groups on the imidazole ring can further lower the oxidation potential, making electron transfer more facile compared to unsubstituted analogs.

Acid-Base Equilibria and Protonation State Characterization

The compound possesses multiple sites for protonation and deprotonation, leading to complex acid-base equilibria. The aniline nitrogen is basic, while the imidazole ring contains both a basic sp2-hybridized nitrogen and an acidic N-H proton. The exact pKa values determine the predominant species at a given pH.

Aniline NH2 group: This group is basic, with a pKa of its conjugate acid typically around 4-5.

Imidazole N-H group: This proton is weakly acidic, with a pKa typically around 14.

Imidazole sp2 N atom: This site is basic, with the pKa of its conjugate acid generally in the range of 6-7.

Theoretical studies on similar structures, like imidazole-derived thiosemicarbazones, have used DFT calculations to identify the most acidic proton, which is often the one attached to the imidazole ring nitrogen. orientjchem.org Experimental studies on related heterocyclic imines have shown that protonation can selectively occur at the most basic nitrogen atom, which in this case would likely be the sp2 nitrogen of the imidazole ring, a prediction that can be confirmed with 1H NMR spectroscopy. mdpi.com

Table 2: Predicted pKa Values for Ionizable Groups

| Functional Group | Type | Predicted pKa | Predominant State at pH 7 |

| Anilinium (Ar-NH3+) | Acid | ~4.5 | Neutral (Ar-NH2) |

| Imidazole N-H | Acid | ~14 | Neutral (N-H) |

| Protonated Imidazole (sp2 N) | Acid | ~7.0 | Partially Protonated |

Note: This interactive table shows estimated pKa values based on analogous structures. Actual values require experimental determination.

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry, particularly DFT, is a powerful tool for elucidating the mechanistic details of reactions involving this compound. researchgate.net These methods can be used to:

Optimize Geometries: Calculate the lowest energy conformations of reactants, intermediates, products, and transition states. Studies on similar molecules have used methods like B3LYP/6-31G(d) to reproduce experimental structural parameters. researchgate.net

Model Reaction Pathways: Map the potential energy surface of a reaction, identifying the transition states that connect intermediates. The energy of these transition states determines the reaction's activation energy and rate. researchgate.net

Analyze Electronic Structure: Investigate the distribution of electrons using tools like Natural Bond Orbital (NBO) analysis and Molecular Electrostatic Potential (MEP) maps. MEPs can visualize electron-rich areas (nucleophilic sites) and electron-poor areas (electrophilic sites), predicting where reactions are most likely to occur. orientjchem.orgresearchgate.net

Predict Spectroscopic Properties: Calculate NMR chemical shifts and vibrational frequencies to aid in the characterization of new derivatives. researchgate.net

Determine Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding redox behavior and reactivity in pericyclic reactions. A smaller HOMO-LUMO energy gap generally implies higher reactivity. nih.gov

PubChemLite provides predicted collision cross-section (CCS) values for various adducts of the compound, which are derived from computational models and are useful in mass spectrometry analysis. uni.lu

Table 3: Predicted Collision Cross Section (CCS) Data

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 188.11823 | 141.1 |

| [M+Na]+ | 210.10017 | 150.7 |

| [M-H]- | 186.10367 | 144.4 |

| [M+K]+ | 226.07411 | 146.0 |

Data sourced from PubChemLite. uni.lu This interactive table allows for sorting and filtering of the data.

Solvent Effects on Reactivity Profiles and Selectivity

The choice of solvent can significantly impact the kinetics and selectivity of reactions involving this compound. The effect of the solvent is particularly pronounced in reactions that involve charged intermediates or transition states.

Polar Protic Solvents (e.g., ethanol (B145695), methanol): These solvents can stabilize charged species through hydrogen bonding. They can accelerate reactions where charge is developed in the transition state (e.g., SN1-type reactions). However, they can also solvate the nucleophilic aniline nitrogen, potentially slowing down its reaction with an electrophile.

Polar Aprotic Solvents (e.g., DMF, acetonitrile): These solvents have large dipole moments and can solvate cations well, but are less effective at solvating anions. They are often used for reactions involving strong nucleophiles. Studies on the reaction of a similar aminothiazole with an electrophile in various solvents showed that the reaction rates are dependent on the solvent's polarity and hydrogen-bonding capabilities. researchgate.net

Nonpolar Solvents (e.g., hexane, toluene): These solvents are generally poor at stabilizing charged species and are typically used for reactions that proceed through nonpolar transition states, such as certain pericyclic reactions.

The selectivity of a reaction can also be tuned by the solvent. For example, in a reaction with multiple possible products, a particular solvent might preferentially stabilize the transition state leading to one product over others.

Radical Intermediates and Mechanistic Insights

As mentioned, the aniline moiety is a precursor to radical intermediates. The generation of an α-anilinoalkyl radical via SET oxidation and subsequent deprotonation is a key step in many modern synthetic methods. nih.gov For this compound, this would involve the formation of a radical cation centered on the aniline nitrogen.

Furthermore, the imidazole ring itself can participate in radical chemistry. Photocatalytic methods have been developed for the generation of N-centered radicals from N-H bonds, which could potentially be applied to the imidazole N-H of the target molecule. acs.org The detection and characterization of these highly reactive, short-lived radical intermediates are challenging. Advanced techniques such as the use of radical traps combined with mass spectrometry or electron paramagnetic resonance (EPR) spectroscopy are often required to gain mechanistic insights. researchgate.net

Structure-Reactivity Relationships in this compound Chemistry

The reactivity of this compound is a direct consequence of its structure. Key relationships include:

Electronic Effects: The electron-donating nature of the aniline nitrogen and the two methyl groups on the imidazole ring increases the electron density of the aromatic systems, enhancing their reactivity toward electrophiles. Conversely, introducing electron-withdrawing groups onto the aniline ring would decrease its nucleophilicity and slow down reactions at the amine. A study on the annulation of N-aryl amino acids demonstrated that electron-donating groups on the aryl ring accelerated the reaction, consistent with a build-up of positive charge on the amine during the rate-determining SET step. acs.org

Steric Effects: The methyl groups at the 4 and 5 positions of the imidazole ring provide some steric hindrance, which could influence the approach of bulky reagents.

Planarity and Conjugation: The degree of planarity between the aniline and imidazole rings affects the extent of π-conjugation. Crystal structure analysis of a similar, more sterically hindered diphenyl-substituted N,N-dimethylaniline imidazole showed that the rings are significantly twisted out of plane. nih.govresearchgate.net This twisting can disrupt conjugation, which in turn affects the electronic properties and reactivity of the molecule. For this compound, the smaller methyl groups likely allow for greater planarity, enhancing electronic communication between the two rings.

Derivatization Chemistry and Analog Development

Modifications at the Aniline (B41778) Nitrogen: Amidation, Ureation, and Thioureation Reactions

The primary amino group of the aniline moiety is a key site for derivatization, readily undergoing reactions such as amidation, ureation, and thioureation to yield a variety of N-substituted analogs.

Amidation: The formation of an amide bond is a fundamental transformation in organic synthesis. The aniline nitrogen of 4-(4,5-dimethyl-1H-imidazol-2-yl)aniline can react with carboxylic acids or their activated derivatives (e.g., acyl chlorides, anhydrides) to form the corresponding amides. nih.gov These reactions are often facilitated by coupling agents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or by converting the carboxylic acid to a more reactive species. researchgate.net For instance, direct condensation with various carboxylic acids can be achieved using reagents like titanium tetrachloride (TiCl₄) in pyridine. nih.gov This approach is versatile, accommodating a range of aliphatic and aromatic carboxylic acids. nih.gov

Ureation: Urea (B33335) derivatives can be synthesized by reacting the aniline with isocyanates. This reaction typically proceeds by the nucleophilic addition of the amine to the carbonyl carbon of the isocyanate. Symmetrical ureas can be formed, or more commonly, unsymmetrical ureas are produced by reacting the aniline with a specific isocyanate. organic-chemistry.org Alternative, safer methods avoid the direct use of isocyanates, employing reagents like N,N'-carbonyldiimidazole (CDI) as a phosgene (B1210022) substitute. nih.gov Another practical method involves the reaction of the amine with potassium isocyanate in an aqueous medium, which is an environmentally friendly approach. rsc.org

Thioureation: Analogous to urea formation, thiourea (B124793) derivatives are synthesized from the reaction of this compound with isothiocyanates. nih.gov The amine's nitrogen atom attacks the electrophilic carbon of the isothiocyanate. rsc.org General methods for thiourea synthesis include the reaction of primary amines with carbon disulfide or with organo-isothiocyanates. nih.govorganic-chemistry.org These reactions provide access to a wide range of thiourea derivatives with diverse substitution patterns.

Table 1: Derivatization Reactions at the Aniline Nitrogen

| Reaction Type | Reagent(s) | Product Functional Group | General Conditions |

|---|---|---|---|

| Amidation | Carboxylic Acid + Coupling Agent (e.g., HBTU, DCC) or Acyl Chloride | Amide (-NH-C(=O)-R) | Inert solvent, often with a base. researchgate.netnih.gov |

| Ureation | Isocyanate (R-N=C=O) or CDI + Amine | Urea (-NH-C(=O)-NH-R) | Aprotic solvent, room temperature or gentle heating. nih.govrsc.org |

| Thioureation | Isothiocyanate (R-N=C=S) | Thiourea (-NH-C(=S)-NH-R) | Often in a polar solvent like ethanol (B145695) or DMF. nih.govorganic-chemistry.org |

Substitution Reactions on the Imidazole (B134444) Ring System

The imidazole ring of this compound is an electron-rich heterocycle, but the 4 and 5 positions are already substituted with methyl groups. Electrophilic substitution on the imidazole ring is generally favored at these positions, so further substitution on the ring itself is less straightforward. globalresearchonline.net However, the remaining nitrogen atom (N-1) is a potential site for alkylation or arylation reactions.

Furthermore, the aniline moiety strongly activates the attached phenyl ring for electrophilic aromatic substitution, directing incoming electrophiles to the ortho positions relative to the amino group. libretexts.org Common electrophilic substitution reactions include:

Halogenation: Introduction of bromine or chlorine atoms onto the phenyl ring.

Nitration: Introduction of a nitro group.

Sulfonation: Introduction of a sulfonic acid group.

Care must be taken during these reactions, as the high reactivity of the aniline can lead to multiple substitutions or side reactions. libretexts.org Protection of the amino group, for example by acetylation, can be employed to moderate its activating effect and ensure more controlled substitution. libretexts.org

Formation of Schiff Bases and Imines with Carbonyl Compounds

The primary amine of this compound readily condenses with aldehydes and ketones to form imines, commonly known as Schiff bases. youtube.com This reversible reaction typically occurs under neutral or mildly acidic conditions and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. youtube.comnih.govredalyc.org

This reaction is highly versatile, allowing for the introduction of a wide variety of substituents depending on the carbonyl compound used. For example, a closely related compound, 4-(1H-benzo[d]imidazol-2-yl)aniline, has been shown to react with various pyrazolecarbaldehydes in glacial acetic acid to yield the corresponding Schiff bases. ijrpc.comresearchgate.net The formation of the imine is confirmed by the appearance of a characteristic C=N stretching band in the IR spectrum and a signal for the CH=N proton in the ¹H NMR spectrum. ijrpc.com

Table 2: Examples of Schiff Base Formation

| Carbonyl Compound | Resulting Imine Structure (R' and R'') |

|---|---|

| Benzaldehyde | R' = Phenyl, R'' = H |

| Acetone | R' = Methyl, R'' = Methyl |

| Cyclohexanone | R', R'' = -(CH₂)₅- |

| Pyrazole-4-carbaldehyde | R' = Pyrazolyl, R'' = H |

Note: The table illustrates potential reactants based on the general reactivity of anilines. youtube.comijrpc.com

Heterocyclic Annulation Strategies Utilizing the Aniline Moiety

The aniline functionality serves as a handle for constructing new heterocyclic rings, a process known as annulation. These strategies often begin with a reaction involving the primary amine, followed by an intramolecular cyclization.

A notable example demonstrated with the analogous 4-(1H-benzo[d]imidazol-2-yl)aniline involves reaction with maleic anhydride (B1165640). ijrpc.comresearchgate.net The aniline nitrogen attacks the anhydride to form an α,β-unsaturated carboxylic acid. This intermediate can then be cyclized by reacting with hydrazine (B178648) or its derivatives to form a new pyrazole (B372694) ring. ijrpc.comresearchgate.net This sequence provides a pathway to complex, multi-heterocyclic systems.

Another potential strategy is the Povarov reaction, a type of aza-Diels–Alder reaction. nih.gov In this reaction, an imine, formed in situ from the aniline and an aldehyde, reacts with an electron-rich alkene to construct a tetrahydroquinoline ring system. nih.gov

Synthesis of Azo Derivatives from this compound

Aromatic primary amines are classic precursors for the synthesis of azo compounds. The synthesis involves two main steps:

Diazotization: The aniline is treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0–5 °C). This converts the primary amino group into a diazonium salt (-N₂⁺). libretexts.org

Azo Coupling: The resulting diazonium salt is a weak electrophile and will react with an electron-rich aromatic compound (the coupling component), such as a phenol (B47542) or another aniline, to form an azo compound, characterized by the -N=N- linkage. libretexts.org

The color of the resulting azo dye is determined by the extended conjugation of the entire molecule, which can be tuned by the choice of the coupling partner. This reaction allows for the creation of a wide library of colored compounds derived from the this compound scaffold.

Development of Fluorescent Probes and Chemosensors Based on Derivatives

Derivatives of this compound are promising candidates for the development of fluorescent probes and chemosensors. The core structure combines an electron-donating aniline group with an imidazole heterocycle, which can act as a metal-ion binding site. This donor-acceptor or binding site combination is a common design feature in fluorescent sensors.

For example, a related compound, 2-(4,5-Dimethyl-1-m-tolyl-1H-imidazol-2-yl)phenol, has been shown to act as a selective fluorescent chemosensor for the detection of iron(III) ions. researchgate.net The fluorescence of the molecule is quenched upon binding to the metal ion, providing a clear "on-off" signaling mechanism. Similarly, push-pull fluorophores based on an aniline donor connected to an acceptor group are effective in sensing changes in their local environment, such as polarity, and have been used for imaging cellular components like lipid droplets. osaka-u.ac.jp

By strategically modifying the this compound scaffold—for instance, by introducing specific ion-binding groups (ionophores) or by creating intramolecular charge-transfer (ICT) systems—novel chemosensors can be designed to detect specific analytes like metal ions or changes in biological microenvironments.

Coordination Chemistry and Metal Complexation Studies

Ligand Binding Modes and Coordination Geometries in Metal Complexes

Based on studies of similar 2-aryl-imidazole and aniline-containing ligands, 4-(4,5-dimethyl-1H-imidazol-2-yl)aniline is expected to function as a versatile ligand, potentially exhibiting monodentate or bidentate coordination.

Imidazole (B134444) Nitrogen as a Ligand Donor

The imidazole ring contains two nitrogen atoms. The sp2-hybridized imine nitrogen (C=N) is a well-established donor atom in coordination chemistry, readily forming stable complexes with a wide range of metal ions. In analogous systems, coordination through this nitrogen is a common feature.

Aniline (B41778) Nitrogen as a Ligand Donor

The primary amine (-NH2) group on the aniline ring is another potential donor site. In many related structures, such as 2-(1H-benzo[d]imidazol-2-yl)aniline, this aniline nitrogen participates in coordination, often leading to the formation of a stable five-membered chelate ring with the metal center, involving both the aniline and imidazole nitrogens. nih.gov This bidentate N,N'-chelation is a frequent binding mode for ligands of this type, resulting in complexes with distorted tetrahedral or square planar geometries, depending on the metal ion and other coordinating ligands. nih.gov

Synthesis and Spectroscopic Characterization of Metal Complexes

Transition Metal Complexes (e.g., Co, Ni, Cu, Zn, Pt, Pd)

No specific synthesis protocols or spectroscopic data (such as IR, NMR, or UV-Vis) have been published for transition metal complexes of this compound. For related benzimidazole-aniline ligands, complexes are typically synthesized by reacting the ligand with a metal salt (e.g., chloride or acetate (B1210297) salts of Co(II), Ni(II), Cu(II), Zn(II)) in a suitable solvent like ethanol (B145695) or methanol, often with heating. nih.govresearchgate.netnih.gov

Characterization of these analogous complexes typically shows:

Infrared (IR) Spectroscopy: A shift in the ν(C=N) stretching frequency of the imidazole ring and changes in the ν(N-H) bands of the aniline group upon coordination to the metal.

NMR Spectroscopy: Changes in the chemical shifts of the aromatic and imidazole protons, providing evidence of the coordination environment in solution.

UV-Visible Spectroscopy: The appearance of d-d transition bands for paramagnetic metal complexes (e.g., Co(II), Ni(II), Cu(II)) and charge transfer bands, which are indicative of the coordination geometry. nih.gov

Lanthanide and Actinide Complexes (if applicable)

There is no information available in the scientific literature regarding the formation of lanthanide or actinide complexes with this compound.

Structural Determination of Metal Complexes via X-ray Crystallography

No crystal structures for metal complexes of this compound have been deposited in crystallographic databases or published in the literature.

For comparison, the X-ray crystal structure of a related zinc complex, [ZnCl2(C13H11N3)], formed with 2-(1H-benzo[d]imidazol-2-yl)aniline, reveals a distorted tetrahedral geometry. nih.gov In this structure, the ligand acts as a bidentate donor, coordinating to the zinc(II) ion through one imidazole nitrogen and the aniline nitrogen. nih.gov The bond angles around the zinc atom range from 88.64° to 118.57°, with the N-Zn-N angle within the chelate ring being the most acute. nih.gov Such data would be essential for definitively determining the binding modes and coordination geometries of complexes with this compound.

Magnetic Properties of Paramagnetic Coordination Compounds

The magnetic properties of coordination compounds are dictated by the number of unpaired electrons in the metal center, which can be influenced by the ligand field. libretexts.org Paramagnetic complexes of this compound are anticipated to exhibit magnetic moments corresponding to the spin state of the central metal ion. The magnitude of this magnetic moment is directly proportional to the number of unpaired electrons. libretexts.org

The ligand field strength of this compound plays a crucial role in determining whether a high-spin or low-spin complex is formed, particularly with transition metals that can adopt multiple spin states, such as iron(II) and iron(III). lumenlearning.com In a high-spin configuration, the electrons will occupy the d-orbitals to maximize the number of unpaired electrons, leading to a stronger paramagnetic effect. libretexts.org Conversely, a strong ligand field would result in a low-spin complex with fewer unpaired electrons and weaker paramagnetism. lumenlearning.com The magnetic susceptibility of these compounds can be experimentally determined using techniques like a Gouy balance, which measures the force exerted by a magnetic field on the sample. libretexts.orglibretexts.org This measurement allows for the calculation of the effective magnetic moment and, consequently, the number of unpaired electrons. scribd.com

While general principles of magnetism in coordination compounds are well-established, specific experimental data on the magnetic properties of paramagnetic complexes solely derived from this compound are not extensively detailed in the available research. However, the behavior of related imidazole-containing ligands in coordination complexes suggests that this ligand would similarly influence the magnetic properties of metal centers.

Electrochemical Behavior of Metal Complexes

The electrochemical properties of metal complexes containing this compound are of significant interest for understanding their redox activity and potential applications in areas such as catalysis and materials science. Techniques like cyclic voltammetry are employed to study the oxidation and reduction potentials of these complexes, providing insights into the stability of different oxidation states of the metal center.

The electronic character of the this compound ligand, including the electron-donating nature of the dimethyl-imidazole and aniline groups, can modulate the electron density at the metal center. This, in turn, influences the ease with which the metal ion can be oxidized or reduced. The specific redox potentials are also dependent on the choice of metal, its coordination geometry, and the solvent system used for the electrochemical measurements.

Detailed electrochemical data for complexes of this compound are not broadly reported in the reviewed literature. However, the study of related imidazole-based ligands provides a framework for predicting the electrochemical behavior of these complexes.

Catalytic Applications of this compound Metal Complexes

Metal complexes derived from this compound have shown potential in various catalytic applications, leveraging the unique properties of the ligand to facilitate chemical transformations.

In the realm of homogeneous catalysis, where the catalyst and reactants are in the same phase, metal complexes of ligands similar to this compound have been investigated for a range of reactions. nih.gov These include hydrogenation, oxidation, and carbon-carbon bond-forming reactions. mdpi.comresearchgate.net The ligand's structure can be tailored to influence the steric and electronic environment around the metal center, thereby controlling the activity and selectivity of the catalyst. mdpi.com For instance, palladium-NHC (N-heterocyclic carbene) complexes, which share the imidazole core, have been developed for Suzuki-Miyaura reactions and transfer hydrogenation. mdpi.com While specific data for this compound complexes is limited, the broader class of imidazole-based ligands shows significant promise in homogeneous catalysis.

Table 1: Examples of Homogeneous Catalytic Applications with Related Imidazole-Based Ligands

| Catalytic Reaction | Metal Center | Ligand Type | Reference |

|---|---|---|---|

| Hydrogenation of Ketones | Iron | Pincer Complex | mdpi.com |

| Suzuki-Miyaura Coupling | Palladium | NHC-Palladium | mdpi.com |

| Asymmetric Hydrogenation | Manganese | Chiral PNNP Ligand | researchgate.net |

For heterogeneous catalysis, the immobilization of metal complexes onto solid supports offers advantages in catalyst separation and reusability. acs.org Metal complexes of this compound can be anchored to materials such as silica (B1680970), alumina (B75360), or polymers. These supported catalysts can be employed in various organic transformations. For example, palladium nanoparticles supported on alumina have been used for the synthesis of imidazolones. acs.org Similarly, copper(II) complexes immobilized on silica nanoparticles via an imidazolium (B1220033) linker have been shown to be effective heterogeneous catalysts for the synthesis of tetrazole derivatives. nih.gov The porous nature of supports like metal-organic frameworks (MOFs) can also be utilized to encapsulate these metal complexes, creating highly active and selective heterogeneous catalysts. mdpi.com For instance, a chromium-based MOF, MIL-101(Cr), has been used as a heterogeneous catalyst for the synthesis of trisubstituted imidazoles. mdpi.com Another approach involves supporting palladium nanoparticles on materials like magnetite (Fe3O4) for use in reductive amination reactions. semanticscholar.org

Table 2: Examples of Heterogeneous Catalytic Systems

| Catalyst System | Support Material | Catalytic Application | Reference |

|---|---|---|---|

| Palladium Nanoparticles | Alumina | Dehydrogenative Condensation | acs.org |

| Copper(II) Schiff Base Complex | Silica Nanoparticles | Tetrazole Synthesis | nih.gov |

| Chromium-based MOF | - | Imidazole Synthesis | mdpi.com |

| Palladium Nanoparticles | Magnetite (Fe3O4) | Reductive Amination | semanticscholar.org |

Advanced Computational and Theoretical Investigations

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. These methods model the electron distribution to determine molecular properties.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity and electronic transitions. ossila.com The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its capacity to accept an electron. ossila.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and the energy required for its lowest electronic excitation. schrodinger.comnih.gov

Table 1: Representative Frontier Molecular Orbital Energies and Energy Gaps for Related Heterocyclic Compounds (Theoretical DFT Data)

| Compound/System | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| Pictet-Spengler Imine Intermediate | - | - | 8.1 | wuxibiology.com |

| MeO-substituted Pictet-Spengler Substrate | - | - | 7.93 | wuxibiology.com |

| 5-azaindole Pictet-Spengler Substrate | - | - | 8.38 | wuxibiology.com |

This table presents data for analogous systems to illustrate typical computational results for HOMO-LUMO analysis. The exact values for 4-(4,5-dimethyl-1H-imidazol-2-yl)aniline would require specific calculation.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule's surface. It helps identify regions that are rich or poor in electrons, which correspond to sites for electrophilic and nucleophilic attack, respectively. ugm.ac.id The MEP is plotted onto the molecule's electron density surface, with different colors indicating varying potential values. Typically, red signifies regions of high electron density (negative potential), blue indicates electron-deficient areas (positive potential), and green represents neutral potential. osti.gov

For this compound, an MEP map would likely show negative potential (red/yellow) concentrated around the nitrogen atoms of the imidazole (B134444) ring and the amino group of the aniline (B41778) moiety, as these are the most electronegative centers and potential hydrogen bond acceptors. researchgate.netugm.ac.id The hydrogen atoms of the N-H groups in both the imidazole and aniline rings would exhibit positive potential (blue), marking them as potential hydrogen bond donors. This information is critical for predicting non-covalent interactions, such as hydrogen bonding, which are fundamental to molecular recognition. ugm.ac.idosti.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. ajchem-a.comnih.gov These simulations provide detailed information about conformational flexibility and the stability of intermolecular interactions, particularly in a biological context. By simulating the molecule in a solvated environment, MD can validate findings from molecular docking and predict the dynamic behavior of a ligand-receptor complex. ajchem-a.comscielo.br

For this compound, MD simulations could be employed to:

Analyze Conformational Flexibility: Explore the rotational freedom around the single bond connecting the imidazole and aniline rings, identifying the most stable conformations in solution.

Study Solvation Effects: Understand how water molecules interact with the compound and influence its conformation and interaction with other molecules.

Assess Complex Stability: When docked into a protein's active site, MD simulations can evaluate the stability of the binding pose over time by calculating metrics like the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). ajchem-a.comscielo.br Studies on similar heterocyclic compounds have used MD to confirm that key hydrogen bonds and interactions are maintained throughout the simulation, lending confidence to the proposed binding mode. nih.govscielo.br

Prediction of Spectroscopic Parameters (NMR, UV-Vis, IR)

Quantum chemical calculations can accurately predict various spectroscopic parameters, which serves as a powerful tool for structure verification when compared with experimental data. ijrpc.com

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within a DFT framework to calculate the ¹H and ¹³C NMR chemical shifts. science.gov Comparing these predicted shifts with experimental spectra helps in the precise assignment of signals to specific atoms in the molecule.

IR Spectroscopy: Theoretical calculations can predict the vibrational frequencies of a molecule. ijrpc.com These frequencies correspond to the peaks observed in an experimental IR spectrum. The predicted spectrum can aid in assigning vibrational modes, such as the N-H stretches of the imidazole and aniline groups and the C=N stretch of the imidazole ring.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations are used to predict the electronic transitions and corresponding absorption wavelengths (λmax) that appear in a UV-Vis spectrum. This is directly related to the HOMO-LUMO energy gap, where a smaller gap corresponds to absorption at a longer wavelength. science.gov

Table 2: Hypothetical Comparison of Predicted vs. Experimental Spectroscopic Data

| Spectroscopic Technique | Key Feature | Predicted Value (Theoretical) | Expected Experimental Value |

|---|---|---|---|

| ¹H NMR | Aniline -NH₂ protons | δ 4.5-5.5 ppm | δ 4.0-5.0 ppm |

| Imidazole N-H proton | δ 11.0-13.0 ppm | δ 10.0-12.0 ppm | |

| ¹³C NMR | Imidazole C2 carbon | δ 145-155 ppm | δ 140-150 ppm |

| IR Spectroscopy | Imidazole N-H stretch | ~3300-3400 cm⁻¹ | ~3300-3400 cm⁻¹ |

This table is illustrative. Precise values depend on the specific computational method, basis set, and experimental conditions.

Docking Studies and Molecular Recognition Principles (Theoretical)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. uomisan.edu.iq It is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions.

For this compound, docking studies would involve placing the molecule into the active site of a target protein to predict its binding affinity (often expressed as a binding energy in kcal/mol) and binding mode. researchgate.netnih.gov The imidazole-aniline scaffold is rich in features that can participate in molecular recognition:

Hydrogen Bonding: The N-H groups of the imidazole and aniline moieties can act as hydrogen bond donors, while the sp²-hybridized nitrogen atoms of the imidazole ring and the amino nitrogen can act as acceptors. nih.gov

Hydrophobic Interactions: The phenyl ring and the dimethyl-substituted imidazole core can engage in hydrophobic and π-π stacking interactions with nonpolar amino acid residues like phenylalanine, tyrosine, and tryptophan.

Metal Coordination: The imidazole ring is known to coordinate with metal ions, which can be a crucial interaction if the target protein is a metalloenzyme.

Docking studies on analogous compounds frequently show strong binding affinities, with key interactions involving hydrogen bonds to residues like methionine or phenylalanine within the active site of kinases and other enzymes. ajchem-a.comnih.gov

Table 3: Summary of Potential Intermolecular Interactions and Binding Energies from Docking Studies of Analogous Imidazole Compounds

| Target Protein Class | Key Interacting Residues (Examples) | Type of Interaction | Typical Binding Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| Kinases (e.g., EGFR, VEGFR2) | Met, Phe, Leu | Hydrogen bond, Hydrophobic | -6.0 to -9.0 | ajchem-a.com |

| Lactate (B86563) Dehydrogenase (LDHA) | (Not specified) | High affinity at active site | -9.7 | researchgate.net |

| Carbonic Anhydrase II | (Not specified) | Excellent binding scores | -8.0 to -8.4 | scielo.br |

This table summarizes findings for similar molecules to illustrate the potential interactions and binding affinities that could be expected for this compound.

Supramolecular Assembly Prediction

The supramolecular assembly of this compound is dictated by the arrangement of its functional groups, which facilitate a variety of non-covalent interactions. The molecule possesses key features that drive its self-assembly: the imidazole ring containing both a hydrogen bond donor (N-H group) and acceptor (imine nitrogen), and an aniline moiety which provides two N-H hydrogen bond donors and an aromatic phenyl ring.

The primary and most influential interaction predicted to govern the assembly is hydrogen bonding. Drawing parallels from crystal structure analyses of analogous compounds, such as 4-(4,5-diphenyl-1H-imidazol-2-yl)-N,N-dimethylaniline, strong intermolecular N-H···N hydrogen bonds are expected to form between the imidazole rings of adjacent molecules. nih.govnih.govresearchgate.net This specific interaction is known to generate robust one-dimensional chains or tapes as the fundamental supramolecular motif. nih.govresearchgate.net

The presence of the aniline -NH₂ group, in place of a dimethylaniline group found in some analogues, introduces additional possibilities for hydrogen bonding. nih.gov The aniline protons can act as donors, forming secondary hydrogen bonds with the imine nitrogen of the imidazole ring or potentially with the π-system of an adjacent aromatic ring (N-H···π interactions). These secondary interactions can link the primary 1D chains into more complex two-dimensional sheets or three-dimensional networks.

π-π Stacking: Face-to-face or offset stacking between the aromatic phenyl and imidazole rings.

C-H···π Interactions: The hydrogen atoms of the methyl groups or the aromatic ring can interact with the electron cloud of a neighboring aromatic system.

The combination of strong, directional hydrogen bonds and weaker, non-directional forces like van der Waals and π-stacking interactions dictates the final, most stable crystalline arrangement.

| Interaction Type | Participating Groups | Predicted Role in Assembly |

|---|---|---|

| N-H···N Hydrogen Bond | Imidazole N-H (donor) and Imidazole N (acceptor) | Primary driving force; formation of 1D chains. nih.govnih.gov |

| N-H···N Hydrogen Bond | Aniline N-H (donor) and Imidazole N (acceptor) | Secondary interaction; cross-linking of chains into 2D/3D networks. |

| π-π Stacking | Phenyl and Imidazole rings | Stabilization of the overall packed structure. |

| C-H···π Interaction | Methyl/Aromatic C-H and Aromatic Rings | Directional stabilization of the crystal lattice. researchgate.net |

| H···H Contacts (van der Waals) | Hydrogen atoms on all parts of the molecule | Significant contribution to crystal packing efficiency. iucr.org |

Thermodynamic Properties and Stability Analysis

While comprehensive experimental thermodynamic data for this compound is not extensively documented, these properties can be reliably determined through computational chemistry, primarily using Density Functional Theory (DFT). mdpi.comniscpr.res.in DFT calculations allow for the optimization of the molecular geometry and the subsequent calculation of key thermodynamic parameters that define the compound's stability and behavior under varying temperatures. nih.gov